
依普沙坦甲磺酸盐
描述
依普沙坦甲磺酸盐是一种主要用作血管紧张素 II 受体拮抗剂的药物化合物。 它通常用于治疗高血压(高血压),并以其通过阻断血管紧张素 II 与 AT1 受体结合而使血管平滑肌松弛和诱导血管扩张的能力而闻名 。 这种化合物也用于治疗糖尿病性肾病和充血性心力衰竭 .
科学研究应用
作用机制
生化分析
Biochemical Properties
Eprosartan Mesylate interacts with the angiotensin II receptor, specifically the AT1 subtype . By blocking the binding of angiotensin II to AT1, it causes vascular smooth muscle to relax and vasodilation to occur . This interaction is competitive and reversible .
Cellular Effects
Eprosartan Mesylate has a significant impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways related to blood pressure regulation . By blocking the binding of angiotensin II to the AT1 receptor, it reduces vasoconstriction and aldosterone secretion, leading to a decrease in blood pressure .
Molecular Mechanism
Eprosartan Mesylate exerts its effects at the molecular level by selectively blocking the binding of angiotensin II to the AT1 receptor found in many tissues, such as vascular smooth muscle and the adrenal gland . This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II .
Temporal Effects in Laboratory Settings
It is known that Eprosartan Mesylate is not metabolized by the cytochrome P450 system and is mainly eliminated as unchanged drug .
Dosage Effects in Animal Models
In animal models, Eprosartan Mesylate has been shown to inhibit various physiological effects associated with angiotensin II, such as contractile responses in rabbit aortic rings, isotonic fluid absorption in rabbit perfused proximal convoluted tubules, and pressor responses .
Metabolic Pathways
Eprosartan Mesylate is involved in the renin-angiotensin system. It prevents the binding of angiotensin II to AT1, leading to relaxation of vascular smooth muscle and vasodilation . Eprosartan Mesylate is not metabolized by the cytochrome P450 system and is mainly eliminated as unchanged drug .
Transport and Distribution
It is known that Eprosartan Mesylate is not metabolized by the cytochrome P450 system and is mainly eliminated as unchanged drug .
Subcellular Localization
It is known that Eprosartan Mesylate selectively blocks the binding of angiotensin II to the AT1 receptor, which is found in many tissues, such as vascular smooth muscle and the adrenal gland .
准备方法
合成路线和反应条件: 依普沙坦甲磺酸盐可以通过多种方法合成。一种常见的方法是制备依普沙坦,然后将其转化为甲磺酸盐。 依普沙坦的合成通常包括在碱存在下使 2-丁基-1H-咪唑-5-羧酸与 4-羧基苄基溴反应,然后进行进一步的反应引入噻吩部分 。然后通过使依普沙坦与甲磺酸反应形成甲磺酸盐。
工业生产方法: 依普沙坦甲磺酸盐的工业生产通常采用固体分散技术来提高其溶解度和生物利用度。 溶剂蒸发、微粉化以及使用羟丙基甲基纤维素和聚山梨醇酯 80 等表面活性剂等技术已被用于提高化合物的溶解速度 .
化学反应分析
反应类型: 依普沙坦甲磺酸盐经历各种化学反应,包括:
氧化: 依普沙坦甲磺酸盐在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以将依普沙坦甲磺酸盐转化为其还原形式。
取代: 取代反应可以在咪唑或噻吩部分发生,导致形成取代衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤代烷烃和卤代芳烃等试剂。
主要产物: 从这些反应中形成的主要产物包括依普沙坦甲磺酸盐的各种氧化、还原和取代衍生物,这些衍生物可能具有不同的药理性质 .
相似化合物的比较
依普沙坦甲磺酸盐与其他血管紧张素 II 受体拮抗剂(如氯沙坦、缬沙坦和替米沙坦)相比。 虽然所有这些化合物都具有相似的作用机制,但依普沙坦甲磺酸盐因其非联苯、非四唑结构而独一无二 。 研究表明,依普沙坦甲磺酸盐在降低血压和控制高血压方面与其他血管紧张素 II 受体拮抗剂具有相当的疗效 。 其独特的化学结构可能导致药代动力学和耐受性的差异 .
类似化合物:
- 氯沙坦
- 缬沙坦
- 替米沙坦
- 厄贝沙坦
- 坎地沙坦
依普沙坦甲磺酸盐因其独特的化学结构及其与 AT1 受体的特定相互作用而脱颖而出,使其成为治疗高血压和相关疾病的宝贵选择 .
属性
IUPAC Name |
4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSLTDBPKHORNY-XMMWENQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044217 | |
| Record name | Eprosartan mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144143-96-4 | |
| Record name | 2-Thiophenepropanoic acid, α-[[2-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-, (αE)-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144143-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eprosartan mesylate [USAN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144143964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eprosartan mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPROSARTAN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N2L1NX8S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


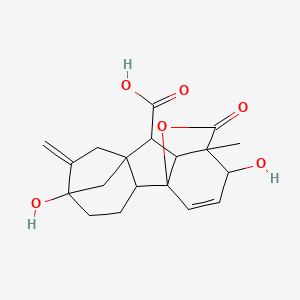


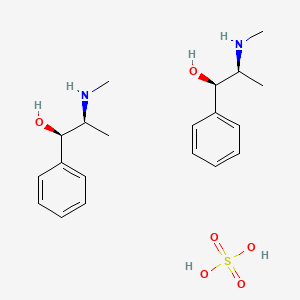

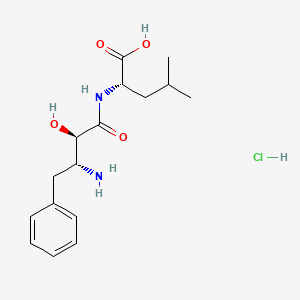
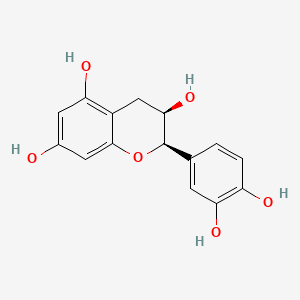


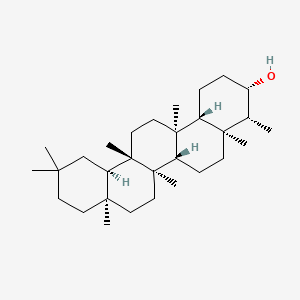
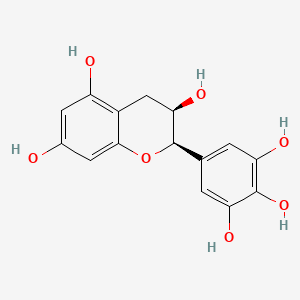


![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)
